molecular formula C12H22ClHgNO B14457034 trans-Chloro(2-hexanamidocyclohexyl)mercury CAS No. 73926-88-2

trans-Chloro(2-hexanamidocyclohexyl)mercury

Cat. No.: B14457034
CAS No.: 73926-88-2
M. Wt: 432.35 g/mol
InChI Key: VBEKGODBPGBJNJ-IDMXKUIJSA-M
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Description

trans-Chloro(2-hexanamidocyclohexyl)mercury: is an organomercury compound with the molecular formula C12H22ClHgNO. This compound is characterized by the presence of a mercury atom bonded to a cyclohexyl ring substituted with a hexanamido group and a chlorine atom. Organomercury compounds are known for their significant biological and chemical activities, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Chloro(2-hexanamidocyclohexyl)mercury typically involves the reaction of mercury(II) chloride with 2-hexanamidocyclohexylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-Chloro(2-hexanamidocyclohexyl)mercury involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity. It can also interact with DNA, causing damage and affecting cellular replication and transcription processes. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

    Methylmercury (CH3Hg+): Known for its high toxicity and ability to bioaccumulate in the food chain.

    Ethylmercury (C2H5Hg+): Used in vaccines as a preservative (thiomersal).

    Phenylmercury (C6H5Hg+): Employed in fungicides and antiseptics.

Uniqueness: trans-Chloro(2-hexanamidocyclohexyl)mercury is unique due to its specific structural features, including the presence of a hexanamido group and a cyclohexyl ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

73926-88-2

Molecular Formula

C12H22ClHgNO

Molecular Weight

432.35 g/mol

IUPAC Name

chloro-[(1R,2R)-2-(hexanoylamino)cyclohexyl]mercury

InChI

InChI=1S/C12H22NO.ClH.Hg/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11;;/h8,11H,2-7,9-10H2,1H3,(H,13,14);1H;/q;;+1/p-1/t11-;;/m0../s1

InChI Key

VBEKGODBPGBJNJ-IDMXKUIJSA-M

Isomeric SMILES

CCCCCC(=O)N[C@@H]1CCCC[C@H]1[Hg]Cl

Canonical SMILES

CCCCCC(=O)NC1CCCCC1[Hg]Cl

Origin of Product

United States

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